N-(3-tert-Butyl-1,2-oxazol-5-yl)-2,6-difluorobenzamide N-(3-tert-Butyl-1,2-oxazol-5-yl)-2,6-difluorobenzamide
Brand Name: Vulcanchem
CAS No.: 82558-86-9
VCID: VC17300477
InChI: InChI=1S/C14H14F2N2O2/c1-14(2,3)10-7-11(20-18-10)17-13(19)12-8(15)5-4-6-9(12)16/h4-7H,1-3H3,(H,17,19)
SMILES:
Molecular Formula: C14H14F2N2O2
Molecular Weight: 280.27 g/mol

N-(3-tert-Butyl-1,2-oxazol-5-yl)-2,6-difluorobenzamide

CAS No.: 82558-86-9

Cat. No.: VC17300477

Molecular Formula: C14H14F2N2O2

Molecular Weight: 280.27 g/mol

* For research use only. Not for human or veterinary use.

N-(3-tert-Butyl-1,2-oxazol-5-yl)-2,6-difluorobenzamide - 82558-86-9

Specification

CAS No. 82558-86-9
Molecular Formula C14H14F2N2O2
Molecular Weight 280.27 g/mol
IUPAC Name N-(3-tert-butyl-1,2-oxazol-5-yl)-2,6-difluorobenzamide
Standard InChI InChI=1S/C14H14F2N2O2/c1-14(2,3)10-7-11(20-18-10)17-13(19)12-8(15)5-4-6-9(12)16/h4-7H,1-3H3,(H,17,19)
Standard InChI Key XWNWWSTXXAQTNS-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)C1=NOC(=C1)NC(=O)C2=C(C=CC=C2F)F

Introduction

Chemical Identification and Structural Properties

N-(3-tert-Butyl-1,2-oxazol-5-yl)-2,6-difluorobenzamide belongs to the class of benzamide derivatives incorporating heterocyclic oxazole moieties. The compound’s IUPAC name, N-(3-tert-butyl-1,2-oxazol-5-yl)-2,6-difluorobenzamide, reflects its core structure: a 2,6-difluorobenzoyl group linked to a 5-amino-substituted oxazole ring bearing a tert-butyl group at the 3-position .

Molecular and Stereochemical Features

The molecular structure is defined by the following key attributes:

PropertyValue
Molecular FormulaC₁₄H₁₄F₂N₂O₂
Molecular Weight280.27 g/mol
Canonical SMILESCC(C)(C)C1=NOC(=C1)NC(=O)C2=C(C=CC=C2F)F
InChI KeyXWNWWSTXXAQTNS-UHFFFAOYSA-N
XLogP3 (Lipophilicity)3.2 (estimated)

The tert-butyl group at the oxazole’s 3-position introduces steric bulk, potentially influencing binding interactions in biological systems. The 2,6-difluoro substitution on the benzamide ring enhances electron-withdrawing effects, which may stabilize the amide bond and modulate solubility .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of N-(3-tert-Butyl-1,2-oxazol-5-yl)-2,6-difluorobenzamide likely proceeds via a two-step strategy common to benzamide-oxazole hybrids:

  • Oxazole Ring Formation:
    Cyclocondensation of a β-ketoamide precursor with a nitrile oxide generates the 1,2-oxazole core. For example, reaction of 3-tert-butyl-5-aminooxazole with 2,6-difluorobenzoyl chloride in the presence of a coupling agent (e.g., HATU or EDCI) yields the target compound.

  • Amide Coupling:
    The 5-amino group of the oxazole reacts with 2,6-difluorobenzoyl chloride under basic conditions (e.g., triethylamine in DCM) to form the amide bond.

Optimization Challenges

  • Steric Hindrance: The tert-butyl group may slow reaction kinetics during amide formation, necessitating elevated temperatures or prolonged reaction times.

  • Purification: Column chromatography with gradients of ethyl acetate/hexane is typically required to isolate the product due to polar byproducts .

Research Findings and Biological Relevance

While direct studies on N-(3-tert-Butyl-1,2-oxazol-5-yl)-2,6-difluorobenzamide are absent, structural analogs provide insights into potential applications:

Antibacterial Activity

Patent EP2699557B1 discloses oxazole-benzamide derivatives (e.g., 3-(oxazol-2-yl-ethoxy)-2,6-difluorobenzamide) as inhibitors of bacterial DNA gyrase, with MIC values of 0.5–2 µg/mL against Staphylococcus aureus . Although the tert-butyl variant remains untested, its structural similarity suggests comparable mechanisms .

Future Directions

Further investigations should prioritize:

  • Pharmacological Profiling: Screening against kinase and bacterial targets to quantify potency.

  • ADMET Studies: Assessing metabolic stability, bioavailability, and toxicity in preclinical models.

  • Structure-Activity Relationships (SAR): Modifying the tert-butyl group or fluorine positions to optimize selectivity.

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